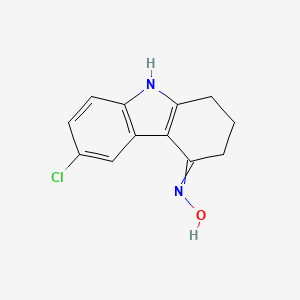
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is a chiral molecule with significant importance in various fields of chemistry and biology. This compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioate, which is a derivative of tartaric acid, and (1R,2S)-2-phenylcyclopropan-1-amine, a cyclopropane derivative with a phenyl group. The stereochemistry of this compound is crucial for its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves several steps, starting from readily available starting materials. One common method involves the resolution of racemic mixtures using chiral catalysts or reagents to obtain the desired enantiomers. The preparation of (2R,3R)-2,3-dihydroxybutanedioate can be achieved through the oxidation of tartaric acid derivatives under controlled conditions . The synthesis of (1R,2S)-2-phenylcyclopropan-1-amine typically involves cyclopropanation reactions using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomers from racemic mixtures. Advanced methods like enantioselective synthesis using chiral catalysts are also employed to enhance yield and purity .
化学反应分析
Types of Reactions
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the dihydroxybutanedioate moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can undergo reduction reactions to convert carbonyl groups to alcohols.
Substitution: The amine group in the cyclopropane moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxybutanedioate moiety can yield tartaric acid derivatives, while reduction can produce diols .
科学研究应用
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.
Biology
In biological research, (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound for investigating the role of stereochemistry in biochemical processes.
Medicine
Industry
Industrially, this compound is used in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its role as a chiral catalyst or ligand in asymmetric synthesis is also of significant interest.
作用机制
The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes or bind to receptors with high specificity, leading to the desired biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes .
相似化合物的比较
Similar Compounds
- (2R,3R)-2,3-dihydroxybutanedioate
- (1R,2S)-2-phenylcyclopropan-1-amine
- (2S,3S)-2,3-dihydroxybutanedioate
- (1S,2R)-2-phenylcyclopropan-1-amine
Uniqueness
The uniqueness of (2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its diastereomers and enantiomers, this compound exhibits different reactivity and biological activity, making it valuable for various applications in research and industry .
属性
分子式 |
C13H15NO6-2 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
(2R,3R)-2,3-dihydroxybutanedioate;(1R,2S)-2-phenylcyclopropan-1-amine |
InChI |
InChI=1S/C9H11N.C4H6O6/c10-9-6-8(9)7-4-2-1-3-5-7;5-1(3(7)8)2(6)4(9)10/h1-5,8-9H,6,10H2;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t8-,9+;1-,2-/m01/s1 |
InChI 键 |
BMMYXZOHOQZKPZ-YFQRKTQFSA-L |
手性 SMILES |
C1[C@H]([C@@H]1N)C2=CC=CC=C2.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
规范 SMILES |
C1C(C1N)C2=CC=CC=C2.C(C(C(=O)[O-])O)(C(=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Aminopropylamino)-1-sulfanylethyl] phosphate](/img/structure/B11819788.png)
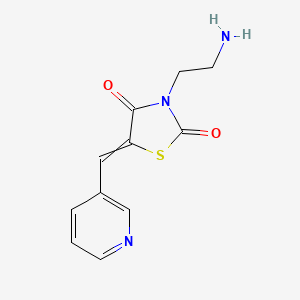
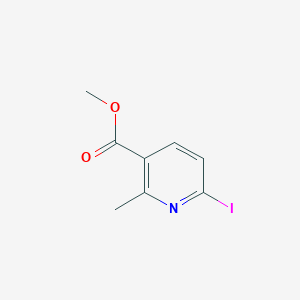
![Diethyl 2-[(4-methoxycarbonylthiophen-3-yl)amino]but-2-enedioate](/img/structure/B11819794.png)
![N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethylidene]hydroxylamine](/img/structure/B11819801.png)
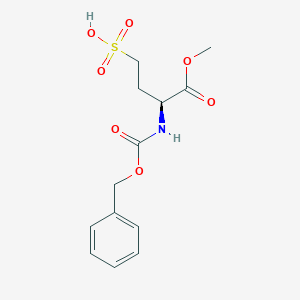
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)cyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B11819811.png)
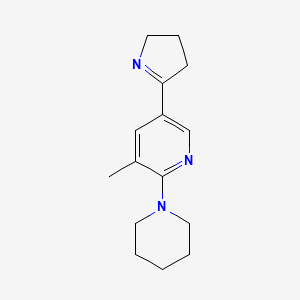
![3-[4-(Dimethylamino)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B11819825.png)
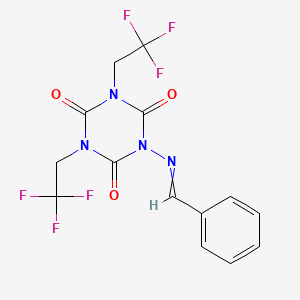

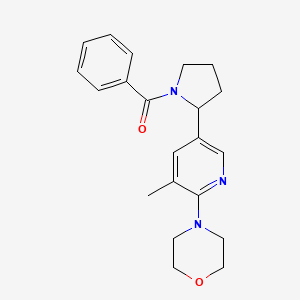
![4-amino-6-oxo-6-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-3-(2,4,5-trifluorophenyl)hexanoic acid](/img/structure/B11819858.png)
